molecular formula C10H7N5S B2625646 3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 2097932-86-8

3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

Cat. No. B2625646
M. Wt: 229.26
InChI Key: ASEKTGVVXNQVPI-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . These compounds are of prime importance due to their extensive therapeutic uses . They have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .


Synthesis Analysis

The synthetic design for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized a range of compounds related to 3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol. These studies often involve the synthesis of novel derivatives with potential biological activities. For example, compounds have been synthesized that incorporate the triazolo[4,3-b]pyridazine moiety, showing the versatility and interest in this structural class for further chemical and biological studies (Holla, Prasanna, Poojary, Rao, & Shridhara, 2006).

Biological Activities

Several studies have assessed the biological activities of these compounds. They have been investigated for their antibacterial, antifungal, and anti-diabetic properties. For instance, certain derivatives have shown promising antibacterial and insecticidal activities, indicating their potential as lead compounds for the development of new antimicrobial agents (Holla et al., 2006). Additionally, derivatives have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, which is relevant for anti-diabetic drug development (Bindu, Vijayalakshmi, & Manikandan, 2019).

Structural Studies

Structural analysis and characterizations, including X-ray crystallography, have been performed to elucidate the detailed molecular structures of these compounds. This is crucial for understanding their chemical properties and interactions with biological targets. For example, El-Kurdi et al. (2021) used N-Chlorosuccinimide (NCS) in the synthesis of triazolopyridines, showcasing the methodology for obtaining these compounds with potential pharmaceutical applications (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).

Future Directions

The future directions in the research of these types of compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

3-pyridin-2-yl-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5S/c16-9-5-4-8-12-13-10(15(8)14-9)7-3-1-2-6-11-7/h1-6H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEKTGVVXNQVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2NC(=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

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